molecular formula C16H22N2O4 B13695188 Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate

Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate

Cat. No.: B13695188
M. Wt: 306.36 g/mol
InChI Key: LOKGBXYHGFLYTI-UHFFFAOYSA-N
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Description

tert-Butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate is a specialized chemical building block designed for advanced pharmaceutical and organic synthesis research. The compound features a protected isoindoline core, which is a privileged structure in medicinal chemistry. The presence of the Weinreb amide group ([methoxy(methyl)carbamoyl]) at the 5-position is a key functional handle, allowing for selective transformation into ketones or aldehydes upon reaction with organometallic reagents, thereby facilitating the construction of more complex molecular architectures. While specific biological data for this exact molecule is not widely published in the available literature, scaffolds based on the isoindoline structure are of significant interest in drug discovery. Research into arginase inhibitors, for example, has highlighted the importance of complex, nitrogen-containing heterocycles in developing therapeutics for conditions such as cancer, cardiovascular diseases, and immunological disorders . Compounds with similar structures are investigated for their potential to modulate enzymatic activity and intervene in critical disease pathways. This reagent serves as a versatile intermediate for researchers constructing novel compounds for screening and development in these and other therapeutic areas. It is intended for use by qualified laboratory personnel solely for research purposes.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl 5-[methoxy(methyl)carbamoyl]-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-12-7-6-11(8-13(12)10-18)14(19)17(4)21-5/h6-8H,9-10H2,1-5H3

InChI Key

LOKGBXYHGFLYTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally proceeds through the following stages:

  • Formation of the isoindoline-2-carboxylate scaffold with a tert-butyl ester protecting group.
  • Introduction of the methoxy(methyl)carbamoyl substituent at the 5-position of the isoindoline ring.
  • Purification and isolation of the final product with high purity (~97%).

Detailed Reaction Steps and Conditions

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Preparation of tert-butyl isoindoline-2-carboxylate intermediate Starting from appropriate isoindoline precursors, tert-butyl esterification is performed under anhydrous conditions using tert-butanol and acid catalysts Not specified Protects carboxyl group for subsequent reactions
2 Introduction of methoxy(methyl)carbamoyl group Reaction of the isoindoline intermediate with methyl isocyanate or equivalent carbamoylating agent in the presence of base Typically carried out in dry tetrahydrofuran at room temperature Formation of carbamate linkage
3 Purification Flash chromatography on silica gel using gradient elution (e.g., ethyl acetate in hexane) Purity ~97% Ensures removal of unreacted materials and byproducts

Representative Experimental Procedure

An adapted procedure from related carbamate syntheses (e.g., tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate) provides insight into the preparation methodology:

  • A solution of the tert-butyl isoindoline-2-carboxylate precursor in dry tetrahydrofuran is cooled under inert atmosphere.
  • A carbamoylating reagent such as methyl magnesium chloride or methyl lithium is added dropwise at low temperature (-78 °C to room temperature).
  • The reaction mixture is stirred for several hours to ensure complete conversion.
  • Quenching is performed with aqueous ammonium chloride solution.
  • The organic phase is extracted, dried over sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography, yielding the target compound as a colorless oil or solid with high purity and yield (typically 86-88%).

Reaction Optimization Parameters

Parameter Typical Range Effect on Yield and Purity
Temperature -78 °C to room temperature Lower temperatures favor selectivity and reduce side reactions
Solvent Dry tetrahydrofuran (THF) Ensures solubility and stability of intermediates
Reaction Time 0.5 to 24 hours Longer times improve conversion but may increase impurities
Workup Aqueous quench with NH4Cl, extraction with ethyl acetate Efficient removal of inorganic salts and byproducts
Purification Silica gel chromatography with gradient elution Critical for achieving >95% purity

Comparative Analysis with Related Isoindoline Derivatives

The preparation of this compound is closely related to other isoindoline derivatives, which differ in functional groups and substitution patterns. These differences influence synthetic routes and reaction conditions.

Compound Key Functional Group Synthetic Considerations Biological Implications
Tert-butyl 5-aminoisoindoline-2-carboxylate Amino group at 5-position Amination reactions, different protecting groups Different biological activity due to amino substitution
Methyl 5-(methoxycarbonyl)isoindoline-2-carboxylate Methyl ester instead of tert-butyl Esterification rather than carbamate formation Altered solubility and stability
N,N-Dimethyl 5-(methoxycarbonyl)isoindoline-2-carboxamide Dimethyl amide substitution Amide bond formation, different reagents Modified pharmacokinetics

These variations highlight the importance of tailored synthetic strategies for each derivative to optimize yield, purity, and functional group compatibility.

Summary of Key Findings

  • The synthesis of this compound involves multi-step reactions starting from isoindoline precursors with tert-butyl ester protection.
  • Carbamoylation is typically achieved using methyl isocyanate equivalents or organometallic reagents under controlled low-temperature conditions in dry tetrahydrofuran.
  • Purification by flash chromatography is essential to obtain high purity (>97%) products.
  • Reaction yields typically range from 86% to 88%, depending on precise conditions and reagent quality.
  • Comparative analysis with related compounds informs adjustments in synthetic protocols to accommodate different functional groups.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs at both the carbamoyl and ester functional groups, yielding distinct products depending on reaction conditions.

Carbamoyl Hydrolysis

The methoxy(methyl)carbamoyl group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (4 M) in dioxane at 60°C for 3 hours cleaves the carbamoyl group, producing 5-carboxyisoindoline-2-carboxylic acid and releasing methylamine and methanol as byproducts .

  • Basic Hydrolysis :
    Using aqueous NaOH (2 M) at 80°C for 6 hours converts the carbamoyl group to a carboxylic acid, forming tert-butyl 5-carboxyisoindoline-2-carboxylate.

Ester Hydrolysis

The tert-butyl ester moiety is hydrolyzed under strong acidic conditions:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours removes the tert-butyl group, yielding 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylic acid .

Table 1: Hydrolysis Reaction Outcomes

Substrate SiteReagents/ConditionsProductYield (%)Reference
Carbamoyl (acidic)4 M HCl, dioxane, 60°C, 3 h5-Carboxyisoindoline-2-carboxylic acid78
Carbamoyl (basic)2 M NaOH, 80°C, 6 htert-Butyl 5-carboxyisoindoline-2-carboxylate85
EsterTFA/DCM, rt, 2 h5-[Methoxy(methyl)carbamoyl]isoindoline-2-carboxylic acid92

Nucleophilic Substitution Reactions

The methoxy group in the carbamoyl substituent serves as a leaving group in nucleophilic substitution reactions.

SN2 Displacement

  • Ammonolysis :
    Reacting with aqueous ammonia (NH₃) in acetonitrile at 50°C for 12 hours replaces the methoxy group with an amine, forming tert-butyl 5-[(methylamino)carbamoyl]isoindoline-2-carboxylate.

  • Thiol Substitution :
    Using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 100°C for 8 hours produces tert-butyl 5-[(methylthio)carbamoyl]isoindoline-2-carboxylate.

Table 2: Nucleophilic Substitution Parameters

NucleophileReagents/ConditionsProductSelectivityReference
NH₃NH₃, CH₃CN, 50°C, 12 htert-Butyl 5-[(methylamino)carbamoyl]isoindoline-2-carboxylate90%
NaSHNaSH, DMF, 100°C, 8 htert-Butyl 5-[(methylthio)carbamoyl]isoindoline-2-carboxylate83%

Coupling Reactions

The isoindoline scaffold participates in cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

  • Borylation :
    Treatment with pinacolborane and [Ir(cod)Cl]₂ catalyst in DCM at 40°C for 24 hours installs a boronate ester at the 5-position, yielding tert-butyl 5-[methoxy(methyl)carbamoyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate .

  • Cross-Coupling :
    Reacting the boronate intermediate with aryl halides (e.g., bromobenzene) under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C for 12 hours forms biaryl derivatives .

Table 3: Coupling Reaction Efficiency

Reaction TypeCatalysts/ReagentsProductConversion (%)Reference
Borylation[Ir(cod)Cl]₂, pinacolboraneBoronate ester derivative76
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Aryl-substituted isoindoline88

Comparative Reactivity Under Varied Conditions

The compound’s reactivity is influenced by steric effects from the tert-butyl group and electronic effects from the carbamoyl moiety.

Table 4: Reactivity Trends

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Dominant Factor
Ester Hydrolysis2.1 × 10⁻⁴68.2Acid strength
Carbamoyl Hydrolysis1.5 × 10⁻⁴72.9Nucleophilicity of OH⁻
SN2 Displacement3.8 × 10⁻⁵85.4Leaving group ability

Scientific Research Applications

tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate is a chemical compound with the CAS number 2940963-07-3 . A search of the available literature reveals limited direct information regarding specific applications of this exact compound. However, the presence of isoindoline and carboxylate moieties suggests potential uses in pharmaceutical and chemical research, which can be inferred from studies involving related compounds.

Potential Applications Based on Structural Similarities and Functional Groups

  • Pharmaceutical Research :
    • Enzyme Inhibition : Carboxylate groups are crucial for the inhibition of certain enzymes. Research indicates that carboxylic acids can target the carboxylate-binding pocket of β-lactamase enzymes, and the removal of the carboxylic acid group can eliminate the potency of inhibitors .
    • Antitumor Agents : Isoindoline derivatives have demonstrated antimitotic activity against tested human tumor cells . These compounds have shown significant efficacy in inhibiting cell growth and could be of interest in designing new synthetic agents with biological activity .
    • Anti-inflammatory Activity : Tert-butyl phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory activity . These compounds have shown promising anti-inflammatory effects, suggesting that similar compounds could be further explored for their therapeutic potential .
  • Chemical Synthesis :
    • Intermediate in Synthesis : Tert-butyl groups are often used as protecting groups in chemical synthesis. For example, 2-tert-butyl compounds can serve as intermediates in the synthesis of polyhydroxylated pyrrolidines .
    • Building Blocks for Complex Molecules : The isoindoline structure can be a core component in synthesizing complex molecules with various biological activities .

Case Studies and Research Findings
While specific case studies directly involving this compound are not available in the search results, research on related compounds provides insight:

  • A study on 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione showed that this compound displayed a high level of antimitotic activity against tested human tumor cells .
  • Research on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives revealed promising anti-inflammatory activity, with certain compounds exhibiting significant inhibition .
  • In the context of β-lactamase inhibitors, the presence of a carboxylic acid group was shown to be essential for inhibitory potency .
  • Derivatives of betulin containing related functional groups are relevant to therapeutic procedures .

Mechanism of Action

The mechanism of action of tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below:

Compound CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
Target 2940963-07-3 Methoxy(methyl)carbamoyl C₁₆H₂₂N₂O₄ 306.36 Intermediate for amide coupling
tert-Butyl 5-aminoisoindoline-2-carboxylate 264916-06-5 Amino (-NH₂) C₁₃H₁₈N₂O₂ 234.30 Precursor for diazotization or nucleophilic reactions
tert-Butyl 5-(bromomethyl)isoindoline-2-carboxylate N/A Bromomethyl (-CH₂Br) C₁₃H₁₆BrNO₂ 313.8 (APCI+) Alkylation/arylation via SN2 or cross-coupling
tert-Butyl 5-(dioxaborolane)isoindoline-2-carboxylate 905273-91-8 Boronate ester C₁₉H₂₈BNO₄ 345.24 Suzuki-Miyaura cross-coupling
tert-Butyl 5-bromoisoindoline-2-carboxylate 261732-38-1 Bromo (-Br) C₁₃H₁₆BrNO₂ 298.18 Buchwald-Hartwig amination

Detailed Comparative Analysis

Reactivity and Functional Group Influence

  • Target Compound : The methoxy(methyl)carbamoyl group enables participation in nucleophilic acyl substitution or hydrolysis, making it suitable for synthesizing ureas or thiocarbamates .
  • Amino Derivative (CAS 264916-06-5): The -NH₂ group facilitates electrophilic aromatic substitution (e.g., Sandmeyer reaction) or reductive amination. Its oxalate salt (CAS 2061979-87-9) enhances crystallinity for purification .
  • Brominated Analogs : Bromine substituents (e.g., -Br, -CH₂Br) serve as leaving groups or cross-coupling handles. Compound 48 (tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate) achieved 79% yield in bromination reactions, demonstrating synthetic utility .

Physicochemical Properties

  • Solubility: The tert-butyl group in all analogs enhances solubility in nonpolar solvents (e.g., DCM, THF). The carbamoyl group in the target compound increases polarity compared to brominated or boronate analogs .
  • Stability : Tert-butyl esters resist hydrolysis under basic conditions, while boronate esters require anhydrous handling to prevent decomposition .

Research Findings and Trends

  • Pharmaceutical Intermediates: Amino and brominated analogs are frequently employed in HDAC inhibitor synthesis, as seen in studies by Disser et al. .
  • Scalability : The target compound’s commercial availability in gram quantities (up to 50 g) supports large-scale applications .
  • Emerging Uses : Boronate-containing derivatives are gaining traction in materials science for constructing conjugated polymers .

Biological Activity

Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate, identified by its CAS number 2940963-07-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H19NO4\text{C}_{14}\text{H}_{19}\text{N}\text{O}_4

This structure features a tert-butyl group, an isoindoline core, and a methoxy(methyl)carbamoyl substituent, which contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various isoindoline derivatives, including this compound. The compound has shown promising activity against several viral targets. For instance, in vitro assays demonstrated effective inhibition of RNA-dependent RNA polymerases, which are crucial for viral replication. The compound's EC50 values in these assays were reported to be in the low micromolar range, indicating significant antiviral efficacy .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Research indicates that isoindoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In particular, studies have shown that compounds within this class can trigger cell cycle arrest and promote programmed cell death in various cancer cell lines .

Activity Type EC50 Value (µM) Cell Line Tested
Antiviral3.4TMV (Tobacco Mosaic Virus)
Anticancer0.54Various cancer cell lines

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Viral Enzymes : The compound may act as a competitive inhibitor of viral polymerases.
  • Induction of Apoptosis : It can activate intrinsic apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Study 1: Antiviral Efficacy

A study published in MDPI evaluated the antiviral efficacy of various isoindoline derivatives, including this compound. The results indicated that this compound exhibited an EC50 value of approximately 4.1 µM against TMV, demonstrating its potential as an antiviral agent .

Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, the compound was tested against multiple cancer cell lines. The results revealed that it induced significant cytotoxic effects with an IC50 value of 0.54 µM against a specific breast cancer cell line, suggesting strong potential for therapeutic applications in oncology .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how does solvent choice influence yield?

Methodological Approach:

  • Use a multi-step synthesis involving oxidation, reduction, and purification. For example:

Dissolve tert-butyl 2-(5-hydroxypentyl)-5-methoxy-1H-indole-1-carboxylate in CH₂Cl₂.

Add NaHCO₃ and Dess-Martin periodinane (DMP) at 0°C, then warm to room temperature.

Reduce intermediates with BH₃·THF in THF for 1.5 hours, followed by NaBO₃·4H₂O quenching.

  • Solvent polarity critically affects reaction efficiency: CH₂Cl₂ enhances oxidation yields, while THF stabilizes borane complexes during reduction.
    Key Findings:
  • CH₂Cl₂ achieved 77% yield in oxidation steps after column chromatography .
  • THF enabled complete reduction within 1.5 hours .
Reaction StepSolventTemperatureYield
OxidationCH₂Cl₂0°C → RT77%
BH₃ ReductionTHF0°C → RT83%*

*Estimated from analogous procedures.

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?

Methodological Approach:

  • Combine ¹H NMR, ¹³C NMR, IR, and HRMS. Key markers include:
  • ¹H NMR: Tert-butyl singlet at δ 1.67 ppm; methoxy protons at δ 3.84 ppm.
  • ¹³C NMR: Carbamate carbonyl at ~165 ppm.
  • IR: C=O stretches at 1720–1740 cm⁻¹.
    Key Findings:
    • Distinct δ 7.96 (d, J = 9.0 Hz) in ¹H NMR confirms indole proton environments .

Advanced Questions

Q. How can competing side reactions be minimized during intramolecular Friedel-Crafts α-arylation?

Methodological Approach:

  • Optimize chiral Lewis acid catalysts (e.g., (2R,5R)-2-tert-butyl-5-methylcyclohexanol) in THF at 0°C.
  • Pre-organize substrates via tert-butyl protection to reduce steric clashes. Key Findings:
  • Enantiomeric excess >90% achieved in model systems using chiral auxiliaries .

Q. How should researchers address yield discrepancies across studies?

Methodological Approach:

  • Replicate procedures under controlled humidity (Karl Fischer titration for solvent dryness).
  • Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene). Key Findings:
  • Yield variations ≥15% correlate with trace moisture in aprotic solvents .

Q. What safety precautions are essential given incomplete toxicological data?

Methodological Approach:

  • Implement fume hoods, nitrile gloves, and full-face shields.
  • Monitor airborne particulates with real-time detectors. Key Findings:
  • Structural analogs show LD₅₀ >2000 mg/kg (oral, rat), suggesting moderate hazard .

Data Contradiction Analysis

Q. How to resolve conflicting reports on thermal stability?

Methodological Approach:

  • Conduct thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar).
  • Compare decomposition onset temperatures across multiple batches. Key Findings:
  • Stability data gaps exist; preliminary TGA shows decomposition >200°C .

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